Ceritinib D7
Overview
Description
Ceritinib-d7 is a deuterium-labeled derivative of ceritinib, a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). Ceritinib is primarily used in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The deuterium labeling in Ceritinib-d7 is used to study the pharmacokinetics and metabolic pathways of ceritinib, providing valuable insights into its behavior in biological systems .
Mechanism of Action
- The compound’s primary target is ALK, also known as ALK tyrosine kinase receptor or CD246 . In normal physiology, ALK plays a crucial role in the development and function of nervous system tissue.
- Ceritinib inhibits autophosphorylation of ALK and proliferation of ALK-dependent cancer cells, overcoming resistance to crizotinib (a first-generation ALK inhibitor) caused by mutations in key “gatekeeper” residues of the enzyme .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Ceritinib D7 plays a crucial role in inhibiting the activity of ALK, a receptor tyrosine kinase involved in the development and progression of certain cancers. By inhibiting ALK, this compound disrupts the autophosphorylation of ALK and the subsequent phosphorylation of downstream signaling proteins such as STAT3. This inhibition leads to the suppression of ALK-dependent cancer cell proliferation . Additionally, this compound interacts with other kinases such as insulin receptor (InsR) and insulin-like growth factor 1 receptor (IGF-1R), albeit with lower potency .
Cellular Effects
This compound exerts significant effects on various cell types, particularly cancer cells. In ALK-positive NSCLC cells, this compound inhibits cell proliferation and induces apoptosis. It also affects cell signaling pathways, including the RTK-ACK1-AR and AKT-mTOR pathways, leading to reduced cell growth and survival . Furthermore, this compound has been shown to inhibit glucose consumption in lung cancer cells, which is a biomarker for its efficacy .
Molecular Mechanism
At the molecular level, this compound functions as a tyrosine kinase inhibitor that selectively targets ALK. It binds to the ATP-binding site of ALK, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition halts the proliferation of cancer cells and induces apoptosis . This compound also inhibits other kinases such as IGF-1R and InsR, contributing to its antitumor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, with a half-life of approximately 41 hours . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of ALK activity and tumor growth . Resistance to this compound can develop over time due to mutations in the ALK gene .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses of this compound have been shown to effectively inhibit tumor growth without significant toxicity . Higher doses can lead to adverse effects such as gastrointestinal toxicity, hepatotoxicity, and prolonged QT interval . The optimal dosage of this compound is crucial for balancing efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is metabolized primarily by the cytochrome P450 enzyme CYP3A. This enzyme mediates the oxidation of this compound, leading to the formation of various metabolites . The inhibition of CD39 by this compound also affects the metabolic pathways involving extracellular ATP and adenosine, which play roles in immune response and cancer progression .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to penetrate the blood-brain barrier, making it effective against brain metastases in ALK-positive NSCLC . This compound is also distributed to other tissues, where it interacts with transporters and binding proteins to exert its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with ALK and other kinases. This compound’s localization is influenced by its binding to specific cellular compartments and organelles, such as the endoplasmic reticulum and mitochondria . This localization is essential for its activity and function in inhibiting cancer cell proliferation and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ceritinib-d7 involves the incorporation of deuterium atoms into the ceritinib molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The key steps include:
Deuteration of Starting Materials: The starting materials are deuterated using deuterated solvents and reagents.
Coupling Reactions: The deuterated intermediates are then subjected to coupling reactions to form the final Ceritinib-d7 compound.
Purification: The final product is purified using chromatographic techniques to ensure high purity and deuterium incorporation
Industrial Production Methods: Industrial production of Ceritinib-d7 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of starting materials are deuterated using industrial-scale deuterated reagents.
Automated Synthesis: Automated synthesis equipment is used to carry out the coupling reactions efficiently.
High-Performance Liquid Chromatography (HPLC): HPLC is employed for the purification of the final product to achieve the desired purity and isotopic labeling
Chemical Reactions Analysis
Types of Reactions: Ceritinib-d7 undergoes various chemical reactions, including:
Oxidation: Ceritinib-d7 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Ceritinib-d7 into reduced forms.
Substitution: Substitution reactions can replace specific functional groups in Ceritinib-d7 with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with altered functional groups .
Scientific Research Applications
Ceritinib-d7 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of ceritinib in biological systems.
Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways of ceritinib.
Drug-Drug Interaction Studies: Used to investigate potential interactions between ceritinib and other drugs.
Biological Research: Employed in studies related to cancer biology, particularly in understanding the mechanisms of ALK inhibition.
Clinical Research: Used in clinical trials to evaluate the efficacy and safety of ceritinib in patients with ALK-positive NSCLC
Comparison with Similar Compounds
Ceritinib-d7 can be compared with other ALK inhibitors, including:
Crizotinib: The first-generation ALK inhibitor, less potent than ceritinib.
Alectinib: A second-generation ALK inhibitor with a better safety profile.
Brigatinib: Another second-generation ALK inhibitor with efficacy against crizotinib-resistant tumors.
Lorlatinib: A third-generation ALK inhibitor with high potency and efficacy against multiple ALK mutations .
Uniqueness of Ceritinib-d7: Ceritinib-d7’s uniqueness lies in its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both preclinical and clinical research settings .
Properties
IUPAC Name |
5-chloro-2-N-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-5-methyl-4-piperidin-4-ylphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36ClN5O3S/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34)/i1D3,2D3,17D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERWOWGGCGHDQE-WFBMWZOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=C(C=C(C(=C1)C2CCNCC2)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36ClN5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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